molecular formula C11H10O5 B1680551 Reticulol CAS No. 26246-41-3

Reticulol

Cat. No.: B1680551
CAS No.: 26246-41-3
M. Wt: 222.19 g/mol
InChI Key: LREZRXWUEZCZRU-UHFFFAOYSA-N
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Description

Reticulol is an isocoumarin derivative produced by certain species of Streptomyces. It is known for its ability to inhibit cyclic adenosine monophosphate phosphodiesterase and DNA topoisomerase I. This compound exhibits potent cytotoxicity against various cancer cell lines, including human lung tumor cells and mouse melanoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Reticulol can be synthesized through microbial fermentation using Streptomyces species. The biosynthetic pathway involves the use of polyacetate as the carbon skeleton and methionine as the source of the methoxy group . The fermentation process typically involves culturing the Streptomyces strain in a medium containing starch, glucose, soy bean meal, yeast extract, and various salts. The isocoumarins are then extracted from the broth filtrate using ethyl acetate at a specific pH .

Industrial Production Methods

Industrial production of this compound follows similar microbial fermentation techniques but on a larger scale. The fermentation conditions are optimized to maximize yield, and the extraction process is scaled up accordingly. The use of bioreactors and controlled fermentation parameters ensures consistent production of this compound .

Chemical Reactions Analysis

Types of Reactions

Reticulol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include various this compound derivatives with modified functional groups. These derivatives can exhibit different biological activities and properties compared to the parent compound .

Scientific Research Applications

Reticulol has a wide range of scientific research applications, including:

Mechanism of Action

Reticulol exerts its effects by inhibiting cyclic adenosine monophosphate phosphodiesterase and DNA topoisomerase I. By inhibiting cyclic adenosine monophosphate phosphodiesterase, this compound increases the levels of cyclic adenosine monophosphate in cells, which can affect various cellular processes. Inhibition of DNA topoisomerase I interferes with DNA replication and transcription, leading to cytotoxic effects on cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s unique combination of cyclic adenosine monophosphate phosphodiesterase and DNA topoisomerase I inhibition sets it apart from other isocoumarin derivatives. Its potent cytotoxicity against specific cancer cell lines and antifungal activity make it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

6,8-dihydroxy-7-methoxy-3-methylisochromen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O5/c1-5-3-6-4-7(12)10(15-2)9(13)8(6)11(14)16-5/h3-4,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREZRXWUEZCZRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=C(C(=C2C(=O)O1)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50180881
Record name Reticulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26246-41-3
Record name Reticulol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026246413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reticulol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294978
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Reticulol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50180881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RETICULOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2RA5C4YRR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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